![molecular formula C14H17N3O2S B2676061 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide CAS No. 2034488-87-2](/img/structure/B2676061.png)
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines
Aplicaciones Científicas De Investigación
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity against various targets.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
Direcciones Futuras
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The advantages of the proposed approach are proven compared with other known methodologies . These compounds could be easily used for diverse library construction based on the “privileged scaffold” .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative and a pyridine derivative, the cyclization can be achieved using a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
: RSC Advances : RSC Advances
Propiedades
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-2-4-14(5-3-11)20(18,19)16-12-7-9-17-13(10-12)6-8-15-17/h2-6,8,12,16H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRJGDWXRDFSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

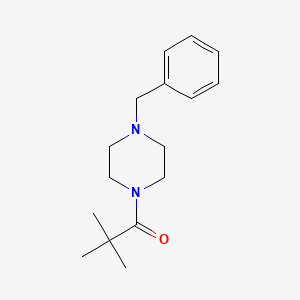
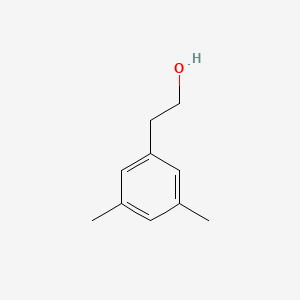
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
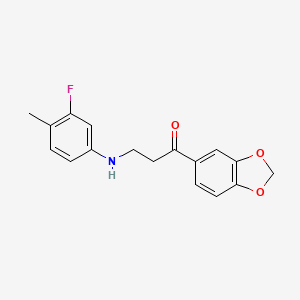
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2675990.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)
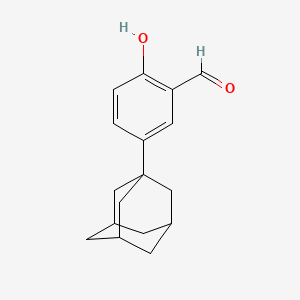
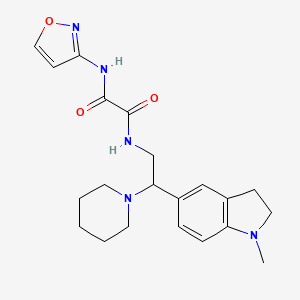

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)

